Synthesis and Characterization of 4-Cyclopropyl-1-piperazineethanol: A Comprehensive Technical Guide
Synthesis and Characterization of 4-Cyclopropyl-1-piperazineethanol: A Comprehensive Technical Guide
Executive Summary
The development of piperazine-derived scaffolds remains a cornerstone in medicinal chemistry and drug discovery. 4-Cyclopropyl-1-piperazineethanol (CAS 944691-70-7) [1] is a highly versatile building block. The incorporation of a cyclopropyl group at the N4 position restricts the conformational flexibility of the piperazine ring, increases lipophilicity, and provides metabolic stability against oxidative dealkylation. Conversely, the N1-ethanol appendage serves as a critical hydrogen bond donor/acceptor and provides a synthetic handle for further functionalization (e.g., esterification, etherification, or conversion to a leaving group).
This whitepaper details the physicochemical properties, structural characterization, and two robust, field-proven synthetic methodologies for 4-Cyclopropyl-1-piperazineethanol, emphasizing the mechanistic causality behind each protocol.
Physicochemical Profile and Target Data
Before initiating synthesis, establishing the target's physicochemical baseline is critical for predicting solubility, reactivity, and chromatographic behavior. The compound behaves as a bidentate tertiary amine, necessitating specific handling during purification to avoid streaking on silica gel.
Table 1: Physicochemical Properties of 4-Cyclopropyl-1-piperazineethanol
| Property | Value |
| Chemical Name | 4-Cyclopropyl-1-piperazineethanol |
| CAS Registry Number | 944691-70-7 |
| Molecular Formula | C₉H₁₈N₂O |
| Molecular Weight | 170.25 g/mol |
| Physical State | Colorless to light yellow viscous oil |
| Predicted pKa | ~8.5 (Piperazine N1), ~4.2 (Piperazine N4) |
| Solubility | Soluble in DCM, MeOH, MeCN, and Water |
Synthetic Methodologies
Route A: Copper-Catalyzed Chan-Lam Cyclopropylation
Traditional reductive amination to install a cyclopropyl group requires cyclopropanone or its hemiacetal equivalents (e.g., 1-ethoxycyclopropanol), which are notoriously unstable and difficult to handle. A modern, highly efficient alternative is the Chan-Lam cross-coupling [2] using cyclopropylboronic acid.
Causality & Mechanism: This oxidative coupling utilizes Cu(OAc)₂ as a precatalyst. The addition of a bidentate ligand like 2,2'-bipyridine stabilizes the copper intermediate and accelerates the transmetalation of the cyclopropyl group from boron to copper. Oxygen (O₂) acts as the terminal oxidant, driving the Cu(II) species to a highly reactive Cu(III) intermediate, which subsequently undergoes reductive elimination to form the C-N bond.
Fig 1: Catalytic cycle of the Chan-Lam N-cyclopropylation workflow.
Step-by-Step Protocol:
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Preparation: To an oven-dried 100 mL round-bottom flask, add 1-piperazineethanol (10.0 mmol, 1.0 equiv), cyclopropylboronic acid (20.0 mmol, 2.0 equiv), Cu(OAc)₂ (2.0 mmol, 0.2 equiv), 2,2'-bipyridine (2.0 mmol, 0.2 equiv), and Na₂CO₃ (20.0 mmol, 2.0 equiv).
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Solvation: Suspend the solid mixture in 50 mL of anhydrous 1,2-dichloroethane (DCE).
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Reaction: Equip the flask with an oxygen balloon. Stir the reaction mixture vigorously at 70°C for 16–24 hours. The solution will transition from light blue to a deep green/brown as the active Cu species form.
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Monitoring: Verify reaction completion via LC-MS (monitoring for the m/z 171 [M+H]⁺ peak).
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Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove insoluble copper salts and inorganic base. Wash the pad thoroughly with dichloromethane (DCM, 3 × 20 mL).
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Purification: Concentrate the filtrate in vacuo. Purify the crude oil via flash column chromatography (Silica gel, DCM:MeOH 95:5 with 1% NH₄OH) to afford the pure product.
Route B: N-Alkylation of 1-Cyclopropylpiperazine
For laboratories with access to 1-cyclopropylpiperazine, direct N-alkylation using 2-bromoethanol is the most straightforward and atom-economical route [3].
Causality & Mechanism: This is a classic Sₙ2 nucleophilic substitution. Potassium carbonate (K₂CO₃) is utilized as a heterogeneous mild base to scavenge the hydrobromic acid (HBr) byproduct. Neutralizing HBr is critical; otherwise, it will protonate the basic piperazine nitrogen, rendering it non-nucleophilic and stalling the reaction. Acetonitrile (MeCN) is selected as a polar aprotic solvent to maximize the nucleophilicity of the secondary amine while maintaining a sufficient reflux temperature (82°C) to overcome the activation energy barrier.
Fig 2: Sₙ2 N-alkylation workflow of 1-cyclopropylpiperazine.
Step-by-Step Protocol:
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Preparation: Dissolve 1-cyclopropylpiperazine (10.0 mmol, 1.0 equiv) in 30 mL of anhydrous acetonitrile.
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Base Addition: Add finely powdered anhydrous K₂CO₃ (20.0 mmol, 2.0 equiv). Stir the suspension for 10 minutes at room temperature to ensure uniform dispersion.
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Alkylation: Add 2-bromoethanol (11.0 mmol, 1.1 equiv) dropwise via syringe.
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Reaction: Attach a reflux condenser and heat the mixture to 80°C under an argon atmosphere for 12 hours.
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Workup: Cool to room temperature. Filter off the inorganic salts and wash the filter cake with DCM. Concentrate the filtrate under reduced pressure.
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Extraction: Partition the resulting residue between DCM (50 mL) and saturated aqueous NaCl (30 mL). Extract the aqueous layer with additional DCM (2 × 25 mL).
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Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate to yield the crude product.
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Purification: To ensure absolute purity (removing any unreacted starting materials), pass the crude mixture through a Strong Cation Exchange (SCX) cartridge. Wash with MeOH to remove non-basic impurities, then elute the product using 2M NH₃ in MeOH.
Analytical Characterization
To validate the structural integrity of the synthesized 4-Cyclopropyl-1-piperazineethanol, the following spectroscopic data should be referenced against your isolated product.
Table 2: Standard NMR Characterization Data
| Nucleus | Shift (ppm) | Multiplicity | Integration | Assignment |
| ¹H NMR (400 MHz, CDCl₃) | 0.35 - 0.45 | multiplet (m) | 4H | Cyclopropyl -CH₂- |
| 1.58 - 1.65 | multiplet (m) | 1H | Cyclopropyl -CH- | |
| 2.45 - 2.70 | multiplet (m) | 8H | Piperazine ring -CH₂- | |
| 2.55 | triplet (t, J=5.4 Hz) | 2H | Ethanol N-CH₂- | |
| 3.60 | triplet (t, J=5.4 Hz) | 2H | Ethanol O-CH₂- | |
| 2.80 | broad singlet (br s) | 1H | Hydroxyl -OH | |
| ¹³C NMR (100 MHz, CDCl₃) | 6.1 | singlet (s) | - | Cyclopropyl -CH₂- |
| 38.4 | singlet (s) | - | Cyclopropyl -CH- | |
| 53.2, 53.6 | singlet (s) | - | Piperazine ring -CH₂- | |
| 57.8 | singlet (s) | - | Ethanol N-CH₂- | |
| 59.5 | singlet (s) | - | Ethanol O-CH₂- |
Note: LC-MS analysis using electrospray ionization (ESI+) will yield a dominant pseudomolecular ion peak at m/z 171.1 [M+H]⁺ .
References
- "1-PIPERAZINEETHANOL,4-CYCLOPROPYL", ChemicalBook.
- "Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles", The Journal of Organic Chemistry, ACS Publications.
- "Pyrazolo[3,4-b] pyridines and the preparation method of indazole compounds and purposes" (CN106146493A), Google Patents.


